molecular formula C11H14FN B13204141 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole

3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole

Cat. No.: B13204141
M. Wt: 179.23 g/mol
InChI Key: VWPWNFLMIWTSSJ-UHFFFAOYSA-N
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Description

3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole is a dihydroindole-based building block designed for advanced pharmaceutical and life science research. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous therapeutic agents . The specific substitution pattern on this compound, featuring a 5-fluoro group and alkyl substitutions on the saturated ring, makes it a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound in the synthesis of novel bioactive compounds, particularly in exploring structure-activity relationships (SAR) for various targets. The fluoro and alkyl substituents are critical for modulating the compound's electronic properties, lipophilicity, and metabolic stability, which are essential parameters in drug discovery efforts . This material is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

3-ethyl-5-fluoro-3-methyl-1,2-dihydroindole

InChI

InChI=1S/C11H14FN/c1-3-11(2)7-13-10-5-4-8(12)6-9(10)11/h4-6,13H,3,7H2,1-2H3

InChI Key

VWPWNFLMIWTSSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=C(C=C2)F)C

Origin of Product

United States

Preparation Methods

Fluorination Strategies

Recent research indicates the use of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor to selectively fluorinate indole rings at the desired position. For example:

Method Reagents Conditions Yield Reference
Electrophilic fluorination NFSI or Selectfluor Room temperature, inert solvent Up to 85% ,

Alkylation of the Indole Core

Alkylation at the nitrogen or carbon positions is achieved via:

  • N-alkylation: Using alkyl halides (e.g., ethyl bromide) in the presence of base (e.g., K₂CO₃).
  • C-alkylation: Via Friedel–Crafts alkylation under controlled conditions to prevent polyalkylation.

Synthesis Data Table: Typical Reaction Conditions

Step Reagents Catalyst/Conditions Yield Reference
Hydrazone formation Phenylhydrazine + ketone Acidic, reflux 80–90% ,
Cyclization Acid catalyst (e.g., HCl) Heat 75–85% ,
Fluorination NFSI or Selectfluor Room temperature 70–85% ,
Alkylation at position 3 Ethyl bromide + base Reflux 65–78% ,

Modern Synthetic Routes and Innovations

Recent advances incorporate transition-metal catalysis and regioselective fluorination techniques:

Palladium-Catalyzed Cross-Coupling

Purification and Structural Confirmation

The synthesized compounds are typically purified via:

Characterization Method Purpose Typical Data Reference
NMR spectroscopy Structural confirmation Chemical shifts consistent with substituents ,,
Mass spectrometry Molecular weight verification Molecular ion peaks matching calculated mass ,

Summary of Key Research Discoveries

  • Electrophilic fluorination has emerged as a reliable method for regioselective fluorination of indole derivatives, with yields exceeding 80% under mild conditions.
  • Transition-metal catalysis enhances the scope of substitution patterns, enabling rapid diversification.
  • Hydrazine-based cyclization remains the cornerstone for constructing the indole core, with modifications allowing for tailored substitution.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce halogenated or nitrated indole derivatives .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole":

Chemical Properties and Identification

  • CAS No.: 1388038-00-3
  • Name: 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1h-indole
  • Formula: C11H14FNC_{11}H_{14}FN
  • Molecular Weight: 179.23

Related Compounds and their Applications

While a specific application for "3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole" isn't detailed in the search results, the broader use of indoles and related derivatives is discussed:

  • Indoles as a Scaffold: Indoles are versatile nitrogen-based heterocyclic scaffolds that are frequently used in the synthesis of various organic compounds .
  • Medicinal Chemistry: Heterocyclic structures, such as indoles, are useful for synthesizing libraries of compounds that can be screened against different receptors to identify active compounds .
  • ** anticancer** Many marine products containing brominated indolic rings have demonstrated anti-cancer, antimicrobial, and anti-inflammatory properties .
  • Antimicrobial Activity: A new alkaloid, 3-((6-methylpyrazin-2-yl)methyl)-1H-indole, was obtained from a deep-sea actinomycete but displayed weak antimicrobial activity and no cytotoxicity on human liver cell lines .
  • Tubulin Polymerization Inhibition: Certain compounds exhibited potent tubulin polymerization inhibitory activity and cytotoxicity against a variety of cancer cells .
  • Antiproliferative Response: I3C-based N-alkoxy derivatives represent a novel class of potentially more potent experimental therapeutics for breast cancer .
  • Analgesic and Anti-inflammatory activity: Compound 118, 1-(1,3-benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one, stood out for providing the highest efficacy in both analgesia and inflammation models .
  • Antioxidant Activity: Compound 27 exhibited potent antioxidant activity, reducing DPPH free radicals by 90.50% .
  • Other Applications: Indoles have clinical and biological applications . They can be found in amino acids like tryptophan . 3-Ethyl-5-fluoro-2,3-dihydro-1h-indole may have applications in mesoporous materials and metals .

Mechanism of Action

The mechanism of action of 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole with structurally related indole and dihydroindole derivatives, focusing on substituents, synthetic pathways, and physicochemical properties.

Key Comparisons:

Substituent Effects on Reactivity and Bioactivity

  • The 3-ethyl and 3-methyl groups in the target compound likely enhance steric hindrance compared to simpler analogs like 5-fluoro-1-methyl-1H-indole (7b) . This could reduce metabolic degradation but may complicate synthetic accessibility .
  • Fluorine at the 5-position (common in all listed compounds) improves metabolic stability and bioavailability due to its electronegativity and small atomic radius .

Multi-step synthesis may be required to install both ethyl and methyl groups at the 3-position without overalkylation .

Physicochemical Properties

  • 5-Fluoro-3-(phenylselanyl)-1H-indole (3ga) has a higher molecular weight (302.95 g/mol) due to the selenyl group, while the target compound’s calculated molecular weight (~235.3 g/mol) suggests better solubility in organic solvents .
  • Melting points correlate with crystallinity; derivatives like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3) (mp 249–250°C) exhibit high thermal stability due to rigid carboxamide and benzoyl groups .

Biological Relevance Dihydroindoles like 2,3,3-Trimethyl-5-(3-nitro-phenyl)-2,3-dihydro-1H-indole are explored for hormone-related therapies, suggesting the target compound may have similar applications if functionalized appropriately .

Biological Activity

3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
IUPAC Name: 3-ethyl-5-fluoro-3-methyl-1,2-dihydroindole
SMILES Notation: CCC1(CNC2=C1C=C(C=C2)F)C

The compound features an ethyl group at the third position, a fluorine atom at the fifth position, and a methyl group at the third position of the dihydroindole ring. This unique structure may confer distinct biological activities compared to other indole derivatives .

The biological activity of 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to modulation of various biological pathways:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against diseases.
  • Receptor Modulation: It may bind to receptors, influencing their activity and triggering cellular responses that can be beneficial in treating certain conditions .

Antimicrobial Activity

Research indicates that 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Indole derivatives are often studied for their anticancer potential. Preliminary studies on 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole indicate promising results:

  • Cell Line Studies: The compound has shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), indicating its potential as an anticancer agent.
  • Mechanisms of Action: The anticancer activity may involve apoptosis induction through caspase activation and reactive oxygen species (ROS) formation .

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

  • Antiviral Properties: A study highlighted the compound's potential antiviral effects, suggesting it could inhibit viral replication by targeting specific viral enzymes.
  • Neuroprotective Effects: Research has indicated that indole derivatives can exhibit neuroprotective properties, which may be relevant for conditions like Parkinson's disease.
  • Synthesis and Functionalization: Ongoing research focuses on synthesizing analogs of 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole with enhanced biological activity through structural modifications .

Q & A

Basic: What are the common synthetic routes for preparing 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole?

Answer:
Key synthetic strategies include:

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using PEG-400/DMF solvent systems and purification via column chromatography (70:30 EtOAc/hexane) .
  • Electrophilic Fluorination : Direct fluorination using iodine catalysts (e.g., I₂ in MeCN at 40°C) to achieve high yields (98%) for fluorine introduction .
  • Reductive Methods : Sodium borohydride (NaBH₄) in acetic acid for selective reduction of indole precursors, followed by extraction with ethyl acetate .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments, with shifts influenced by fluorine and alkyl substituents (e.g., ¹⁹F NMR δ -112 ppm for fluorinated indoles) .
  • Mass Spectrometry (MS) : FAB-HRMS confirms molecular ion peaks (e.g., m/z 342.1678 for analogous compounds) .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 88° between sulfonyl phenyl and indole rings) and hydrogen-bonding motifs (e.g., S(6) ring motifs) .

Advanced: How can researchers resolve contradictions in NMR data for dihydroindole derivatives?

Answer:

  • Crystallographic Validation : Cross-reference NMR assignments with X-ray structures to confirm regiochemistry and substituent effects .
  • Dynamic NMR (DNMR) : Detect conformational exchange in flexible dihydroindole rings by variable-temperature experiments.
  • DFT Calculations : Predict chemical shifts using computational models to validate experimental data .

Advanced: What strategies optimize reaction yields in the synthesis of substituted dihydroindoles?

Answer:

  • Catalyst Screening : Iodine (10 mol%) in MeCN at 40°C achieves 98% yield for electrophilic substitutions, outperforming FeCl₃ (67%) and AlCl₃ (10%) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF/PEG-400) enhance CuAAC reaction efficiency .
  • Temperature Control : Lower temperatures (10°C) prevent side reactions during NaBH₄ reductions .

Advanced: How do substituents affect crystal packing and hydrogen bonding in dihydroindoles?

Answer:

  • Steric Effects : Bulky groups (e.g., ethyl, methyl) influence dihedral angles between aromatic rings (e.g., 87–88° in sulfonyl derivatives) .
  • Hydrogen-Bond Networks : Intramolecular C–H⋯O bonds stabilize S(6) motifs, while intermolecular C–H⋯S bonds form R₂²(12) motifs in thiophene derivatives .

Advanced: What are effective methods for introducing fluorine atoms into the indole ring system?

Answer:

  • Direct Fluorination : Use hexafluorobenzene as a starting material in multi-step sequences .
  • Electrophilic Substitution : Iodine-catalyzed fluorination under mild conditions (40°C) minimizes side products .
  • Thiosemicarbazone Derivatization : Post-synthetic modification of 5-fluoroindole-2,3-dione precursors .

Basic: What are key considerations in designing multi-step syntheses for dihydroindole derivatives?

Answer:

  • Intermediate Stability : Protect reactive sites (e.g., NH groups) during alkylation or acylation steps .
  • Purification : Sequential chromatography (e.g., EtOAc/hexane gradients) isolates intermediates .
  • Yield Optimization : Scale reactions using excess reagents (e.g., 1.2 equiv. of alkynes in CuAAC) .

Advanced: How do steric effects influence regioselectivity in electrophilic substitutions?

Answer:

  • Substituent Positioning : Bulky groups at C3 (e.g., ethyl-methyl) direct electrophiles to C5 via steric hindrance, as seen in iodination studies .
  • Computational Modeling : Predict regioselectivity using molecular dynamics simulations (e.g., for tert-butyl derivatives) .

Basic: What purification techniques are recommended for isolating dihydroindole derivatives?

Answer:

  • Column Chromatography : Use silica gel with EtOAc/hexane gradients for polar derivatives .
  • Recrystallization : Employ ethanol or ethyl acetate for high-purity crystals (>97% by HPLC) .
  • Extraction : Liquid-liquid separation (e.g., H₂O/EtOAC) removes unreacted starting materials .

Advanced: How can computational methods predict the reactivity of dihydroindole derivatives?

Answer:

  • Molecular Dynamics (MD) : Simulate reaction pathways (e.g., NaBH₄ reduction kinetics) to optimize conditions .
  • Density Functional Theory (DFT) : Calculate activation energies for fluorination or cycloaddition steps .
  • Docking Studies : Model interactions with biological targets (e.g., COX-1 inhibitors) for pharmacological applications .

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